eae protein
Description
Overview of Attaching and Effacing (A/E) Lesions in Bacterial Infection
The hallmark of both EPEC and EHEC infection is the formation of the attaching and effacing (A/E) lesion on the surface of intestinal enterocytes. nih.govfrontiersin.orgnih.gov This dramatic structural change involves the localized effacement, or destruction, of the microvilli on the epithelial cell surface and the intimate attachment of the bacterium to the host cell membrane. frontiersin.orgresearchgate.netoup.com This process culminates in the formation of a pedestal-like structure rich in filamentous actin that cups the adherent bacterium. frontiersin.orgwikipedia.org The formation of A/E lesions is a multi-stage process that begins with an initial adherence, followed by signal transduction events and, finally, the intimate attachment mediated by the Eae protein. frontiersin.org This intimate connection not only anchors the bacteria firmly to the intestinal wall but also facilitates the injection of bacterial effector proteins into the host cell, further subverting cellular functions. frontiersin.orgasm.org The ability to create these lesions is directly linked to the virulence of these pathogens. nih.govnih.gov
The Locus of Enterocyte Effacement (LEE) Pathogenicity Island and Associated Virulence Determinants
The genetic determinants required for the formation of A/E lesions are encoded within a 35.6 kb pathogenicity island known as the Locus of Enterocyte Effacement (LEE). asm.orgnih.govnih.gov The LEE is a defining feature of A/E pathogens and contains the genes for a type III secretion system (T3SS), an apparatus that functions as a molecular syringe to inject bacterial effector proteins directly into the host cell cytoplasm. frontiersin.orgasm.orgwikipedia.org
The LEE is organized into five major operons: LEE1, LEE2, LEE3, LEE4, and LEE5. nih.govdoccheck.com
LEE1, LEE2, and LEE3 primarily encode the structural components of the T3SS. nih.gov
LEE4 encodes several secreted effector proteins, including EspA, EspB, and EspD, which form a translocon pore in the host cell membrane. asm.orgnih.gov
LEE5 encodes the crucial virulence factors intimin (the protein product of the eae gene) and the translocated intimin receptor (Tir). nih.govfrontiersin.org
Tir is a remarkable effector protein that, once translocated into the host cell by the T3SS, inserts itself into the host cell membrane. wikipedia.orgwikipedia.orgfrontiersin.org It then acts as a receptor for the bacterial outer membrane protein intimin. wikipedia.orgwikipedia.orguniprot.org This interaction between the bacterially-produced intimin and the translocated, host-embedded Tir receptor is the critical step that ensures the intimate attachment of the bacterium to the enterocyte. wikipedia.orgnih.gov
| LEE Operon | Key Gene Products | Primary Function |
| LEE1 | Ler | Master transcriptional regulator of other LEE operons nih.govfrontiersin.org |
| LEE2, LEE3 | Esc, Sep proteins | Structural components of the Type III Secretion System nih.gov |
| LEE4 | EspA, EspB, EspD | Form the translocon pore in the host cell membrane asm.orgnih.gov |
| LEE5 | Eae (Intimin), Tir | Mediate intimate bacterial attachment to the host cell nih.govfrontiersin.org |
Historical Context of eae Gene Identification and Characterization
The search for the genetic basis of A/E lesion formation led to the identification of the eae (E. coli attaching and effacing) gene. usuhs.eduwikigenes.org In 1991, Jerse et al. identified a chromosomal gene in EPEC that was necessary for the production of A/E lesions on tissue culture cells. usuhs.eduasm.orgnih.gov Using antiserum, they demonstrated that the eae gene encodes a 94-kDa outer membrane protein. usuhs.eduasm.orgnih.gov This protein was later named intimin. wikipedia.org
Properties
CAS No. |
147094-99-3 |
|---|---|
Molecular Formula |
C10H8N2O2 |
Synonyms |
eae protein |
Origin of Product |
United States |
The Eae Gene and Intimin Protein: a Central Virulence Factor
Genomic Location and Genetic Organization of the eae Gene within the LEE
The eae gene is located within a pathogenicity island known as the Locus of Enterocyte Effacement (LEE). wikipedia.orgasm.orgmdpi.com The LEE is a approximately 35-kb to 35.6-kb chromosomal region that is conserved among A/E pathogens. asm.orgmdpi.comasm.org This pathogenicity island encodes a Type III secretion system (T3SS), which is essential for injecting bacterial effector proteins, including the Translocated Intimin Receptor (Tir), into the host cell cytoplasm. wikipedia.orgasm.orgmdpi.comnih.govwikipedia.org The eae gene is typically found in the central region of the LEE. plos.orgnih.gov The LEE is considered a dynamic genetic entity, and its genes, including eae, appear to be acquired or lost through horizontal transfer. microbiologyresearch.org
Intimin Protein Expression and Localization in the Bacterial Outer Membrane
Intimin is expressed as a bacterial outer membrane protein, typically around 94 to 97 kDa in size. wikipedia.orgasm.orgasm.org It is localized on the bacterial cell surface, where its C-terminal region is exposed to the extracellular environment. uio.noasm.org The export of Intimin to the outer membrane is a complex process. It is considered a member of the Type V secretion system (T5SS), specifically categorized as a Type Ve secretion system or inverse autotransporter. uio.noplos.orgnih.gov In this model, the N-terminal β-barrel domain of Intimin is thought to insert into the outer membrane, forming a pore through which the C-terminal passenger domain is translocated to the cell surface. uio.noplos.orgnih.govasm.org
The biogenesis and secretion of Intimin are dependent on bacterial chaperones and the β-barrel assembly machinery (BAM) complex. The periplasmic chaperone SurA plays a major role in the periplasmic transport and folding of the N-terminal region of Intimin, while the Skp/DegP pathway plays a secondary role. asm.org The BamA protein is essential for the insertion of Intimin's N-terminal region into the outer membrane. asm.org Studies suggest that the secretion of the passenger domain is driven by protein folding and may involve a hairpin intermediate where the N-terminus of the passenger is exported first. uio.nonih.govresearchgate.net
Intimin Variants and Subtypes: Genetic Diversity and Phylogenetic Analysis
The eae gene exhibits significant genetic diversity, particularly in its 3′ region, which encodes the C-terminal binding domain of Intimin. nih.govresearchgate.netasm.org This variability has led to the identification of numerous intimin variants and subtypes.
Classification and Nomenclature of Intimin Subtypes (e.g., α, β, γ, ε, ζ, η, θ)
Intimin subtypes are primarily classified based on the genetic variation in the C-terminal region of the eae gene. plos.orgmdpi.comuq.edu.au A nomenclature system based on the Greek alphabet is commonly used. nih.govresearchgate.netasm.org Initially, subtypes like α, β, γ, and δ were defined based on type-specific PCR assays. nih.govasm.org Subsequent studies identified additional subtypes, including ε and θ. nih.govnih.govasm.orgasm.org Further research has expanded the list of identified subtypes to over 30, including ζ, η, ι, κ, λ, μ, ν, ξ, ο, π, ρ, and σ, among others. plos.orgnih.govuq.edu.auasm.orgnih.govasm.orgasm.org
Phylogenetic analyses of eae sequences have revealed distinct groups of closely related intimin genes. Different studies have proposed varying phylogenetic groupings, reflecting the complex evolutionary history of eae alleles, which includes evidence of intragenic recombination. nih.govresearchgate.netasm.org
Here is a summary of some commonly reported intimin subtypes:
| Intimin Subtype | Common Associations |
| α | EPEC 1 strains, Serotypes O55:H6, O127:H6 nih.gov |
| β | EPEC 2 strains, Serotypes O111:H2, O111:H-, O128:H2, O45:H2 nih.gov |
| γ | EHEC O157:H7, associated with severe symptoms plos.orgmdpi.comasm.org |
| ε | Predominantly in E. coli O103 nih.govnih.gov |
| ζ | Often present in isolates from cattle plos.orgnih.gov |
| η | Identified in human isolates nih.govresearchgate.netasm.org |
| θ | Identified in E. coli O111 clones nih.govnih.govresearchgate.netuq.edu.au |
Genomic Variation and Sequence Heterogeneity of eae Alleles
Sequence analysis of eae alleles confirms extensive genetic diversity within the gene family. nih.govresearchgate.netasm.org The genetic diversity is more pronounced in the 3′ region, which encodes the Tir-binding domain, compared to the more conserved 5′ region. nih.govresearchgate.netasm.orgasm.orgcambridge.orgnih.gov This heterogeneity in the 3′ end allows for the development of allele-specific typing methods, such as PCR and RFLP analysis, to differentiate subtypes. uq.edu.auasm.orgcambridge.orgnih.gov Intragenic recombination events have also played a role in the evolutionary history and mosaic structure of eae alleles. nih.govresearchgate.netasm.orgasm.org
Correlation between Intimin Subtypes and Bacterial Serotypes
Different eae subtypes are often associated with particular bacterial serotypes and pathotypes. plos.orgmdpi.com For example, intimin γ1 is frequently found in EHEC O157:H7 strains. plos.orgmdpi.comasm.org Intimin β1 is commonly prevalent in non-O157 STEC strains and has been observed as the most prevalent subtype in strains from diarrheal patients and animals in certain regions. plos.orgmdpi.com Intimin ε has been found predominantly in E. coli strains of serogroup O103. nih.govnih.gov The association between specific intimin subtypes and serotypes can be clinically significant and is used in epidemiological studies and risk assessments. mdpi.comuq.edu.auasm.org
Here is a table illustrating some correlations between intimin subtypes and E. coli serotypes based on research findings:
| Intimin Subtype | Associated E. coli Serotypes | Source |
| α1, α2 | O55:H6, O127:H6, O142:H6, O142:H34 | Human asm.org |
| β1 | O15:H2, O26:H11, O119:H2, O128:H2, O153:H7, O167:H9 | Human, Animal, Raw Meat plos.orgasm.org |
| γ1 | O157:H7, O55:H7 | Human (Diarrheal Patients), Animal plos.orgmdpi.comasm.orgasm.org |
| ε1 | O103:H2 | Human nih.govasm.org |
| θ | O111 clones | Human, Raw Meat, Animal, Healthy Carriers plos.orgnih.govresearchgate.netuq.edu.au |
| ζ | O84:NM, O84:H2, O138:H48, O150:H-, O156:H-, O156:H25, ONT:H25 | Bovine plos.orgnih.govasm.org |
| η | Human isolates | Human nih.govresearchgate.netasm.org |
| κ | Human, Raw Meat | Human, Raw Meat plos.orgnih.govresearchgate.netasm.org |
Intimin as a Critical Adhesin in Host Cell Interaction
Intimin functions as a critical adhesin, mediating the intimate attachment of A/E E. coli to the intestinal epithelial cells of the host. asm.orgresearchgate.netmdpi.com The primary and best-characterized receptor for Intimin is the Translocated Intimin Receptor (Tir), a bacterial protein that is injected into the host cell membrane by the T3SS encoded within the LEE. wikipedia.orgasm.orgmdpi.comnih.govwikipedia.orgnih.govnih.govnih.govebi.ac.uk Intimin, located on the bacterial outer membrane, binds to the extracellular portion of Tir inserted in the host cell membrane. wikipedia.orgwikipedia.orgnih.gov This interaction is essential for the formation of A/E lesions, which are characterized by the effacement of host microvilli and the formation of actin-rich pedestals beneath the adherent bacteria. wikipedia.orgasm.orgmdpi.comnih.gov
The C-terminal region of Intimin, particularly the C-terminal 280 amino acids (Int280) and specifically the C-terminal 190 amino acids (Int190), contains the Tir-binding domain. wikipedia.orgasm.orgnih.govembopress.org Structural studies have shown that this region comprises immunoglobulin-like domains and a C-type lectin-like domain, with the latter being intimately coupled to an immunoglobulin domain in the Tir-binding region. nih.govembopress.org The interaction between Intimin and Tir mediates a tight binding between the bacterium and the host epithelium. wikipedia.org
While Tir is the primary receptor, evidence also suggests that Intimin can bind to host cell receptors independently of Tir, although this Tir-independent interaction and the ability to induce A/E lesions require an intact lectin-like module in the C-terminus of Intimin. nih.govresearchgate.net Studies have indicated that Intimin can bind to β1 integrins and cell surface nucleolin. nih.gov
Molecular Mechanisms of Intimin Mediated Host Cell Interaction
Role of Intimin in Intimate Bacterial Attachment to Host Epithelial Cells
Intimin is essential for establishing intimate contact between pathogenic E. coli and host epithelial cells asm.org. This intimate attachment is a critical step in the pathogenesis of A/E lesion-forming bacteria and is required for efficient colonization and disease asm.orgfrontiersin.org. While initial adherence may involve other bacterial factors like bundle-forming pili (BFP), intimin is specifically required for the close, intimate association with the host cell membrane asm.orgpnas.org. Studies using intimin-deficient mutants have demonstrated their inability to adhere intimately and form A/E lesions, highlighting intimin's central role in this process asm.org.
Intimin is an outer membrane protein with a molecular weight of approximately 94-97 kDa ontosight.aiaai.org. It mediates adherence through its interaction with the translocated intimin receptor (Tir), a bacterial protein injected into the host cell membrane ontosight.ai. The C-terminal domain of intimin is responsible for its receptor-binding activity frontiersin.orgaai.org. While the primary interaction is with Tir, intimin has also been suggested to bind to host receptors in a Tir-independent manner, although the physiological relevance of such interactions is still being investigated pnas.orgmicrobiologyresearch.org. Allelic variations in the C-terminal domain of intimin have been associated with differences in host and tissue specificity frontiersin.org.
Interaction with the Translocated Intimin Receptor (Tir)
The interaction between intimin and Tir is a cornerstone of A/E lesion formation pnas.orgupstate.edu. Tir is a bacterial effector protein that is translocated into the host cell membrane, where it acts as a receptor for intimin pnas.orgupstate.eduontosight.ai. This interaction anchors the bacterium firmly to the host cell surface nus.edu.sghuji.ac.il.
Tir Translocation via the Type III Secretion System (T3SS)
Tir is delivered into the host cell cytoplasm via the bacterial Type III Secretion System (T3SS) pnas.orgupstate.eduontosight.aispandidos-publications.com. The T3SS is a complex molecular machine that acts like a molecular syringe, injecting bacterial effector proteins directly into the host cell pnas.orgspandidos-publications.comannualreviews.org. The LEE pathogenicity island encodes the structural components of the T3SS, including the EspA, EspB, and EspD proteins, which form a translocon that facilitates the injection of effectors like Tir pnas.orgfrontiersin.org. EspA forms a filamentous structure that bridges the bacterium and the host cell membrane, while EspB and EspD are thought to form a pore in the host membrane through which effectors pass pnas.orgfrontiersin.org. Tir translocation is dependent on a bacterial chaperone protein called CesT, which binds to Tir and facilitates its secretion through the T3SS asm.orgplos.org. Tir is typically one of the first and most abundant effectors translocated into the host cell asm.orgplos.org.
Conformational Changes and Binding Interface of the Intimin-Tir Complex
Upon translocation, Tir inserts into the host cell plasma membrane, adopting a hairpin loop structure huji.ac.ilasm.org. The N- and C-termini of Tir face the host cytoplasm, while a central extracellular loop is exposed on the cell surface huji.ac.ilasm.org. This extracellular loop contains the intimin-binding domain asm.orgembopress.org. Intimin, located on the bacterial outer membrane, binds to this extracellular domain of Tir nus.edu.sghuji.ac.il.
Structural studies have provided insights into the binding interface between intimin and Tir. The C-terminal region of intimin, specifically the Int280 domain, is responsible for binding to Tir aai.orgnih.gov. This domain is composed of immunoglobulin-like and C-type lectin-like modules nih.gov. The interaction between intimin and the extracellular loop of Tir occurs with high affinity researchgate.net. Binding of intimin to Tir leads to the clustering of Tir molecules in the host cell membrane huji.ac.ilannualreviews.orgresearchgate.net. This clustering is a critical event that triggers downstream signaling pathways and cytoskeletal rearrangements huji.ac.ilannualreviews.org.
Data regarding the binding affinity of the intimin-Tir complex have been reported.
| Protein Interaction | Dissociation Constant (Kd) | Reference |
| EPEC Intimin and Tir | ~10 nM | researchgate.net |
Intimin's Contribution to Host Cytoskeletal Rearrangement
Beyond mediating intimate attachment, the intimin-Tir interaction plays a pivotal role in orchestrating dramatic rearrangements of the host actin cytoskeleton, leading to the formation of actin-rich pedestals pnas.orgupstate.edunus.edu.sg.
Actin Polymerization and Pedestal Formation
The formation of actin pedestals beneath adherent bacteria is a hallmark of A/E lesions frontiersin.orgnus.edu.sg. This process involves the dynamic polymerization of host actin filaments nus.edu.sghuji.ac.il. The Tir protein, once inserted and clustered in the host membrane by intimin binding, acts as a platform for recruiting host proteins involved in actin nucleation and polymerization huji.ac.ilresearchgate.net.
In EPEC, the C-terminal cytoplasmic tail of Tir becomes phosphorylated on a specific tyrosine residue (Tyr474 in EPEC) by host kinases such as Fyn and Abl nus.edu.sghuji.ac.ilresearchgate.net. This phosphorylation event is crucial for pedestal formation nus.edu.sgannualreviews.orgresearchgate.net. Phosphorylated Tir then recruits host adaptor proteins like Nck nus.edu.sghuji.ac.ilresearchgate.net. Nck, in turn, recruits and activates the actin nucleation promoting factor N-WASP nus.edu.sghuji.ac.ilresearchgate.netplos.org. Activated N-WASP then stimulates the Arp2/3 complex, a key regulator of actin polymerization, leading to the formation of branched actin filaments that constitute the pedestal structure nus.edu.sghuji.ac.ilresearchgate.netplos.org.
In EHEC, a different mechanism for activating actin polymerization exists, bypassing the need for Tir tyrosine phosphorylation through the action of the bacterial effector EspFu nus.edu.sghuji.ac.il. EspFu interacts with host proteins like IRTKS and IRSp53, which then facilitate the recruitment of N-WASP and the Arp2/3 complex to Tir, initiating actin polymerization nus.edu.sghuji.ac.il.
The formation of pedestals is essential for full virulence and efficient colonization in animal models frontiersin.orgplos.org.
Modulation of Host Cell Signaling Pathways
The interaction of intimin with Tir and the subsequent events trigger various host cell signaling pathways beyond those directly involved in actin polymerization frontiersin.orgpnas.orgnih.gov. These pathways can influence a range of cellular processes, including inflammation, immune responses, and cell junction integrity pnas.orgnih.govnih.gov.
Tir itself can directly interact with host proteins through its intracellular domains, further modulating host cell behavior upstate.edu. For instance, Tir has been shown to interact with host cytoskeletal proteins upstate.edu. Additionally, EPEC effectors, including Tir, can manipulate pro-inflammatory signaling pathways such as NF-κB and MAPK pathways, potentially subverting host immune responses pnas.orgnih.gov. While the precise mechanisms and full extent of intimin-mediated modulation of host signaling pathways are still areas of active research, it is clear that intimin's interaction with Tir initiates a complex interplay that benefits bacterial colonization and survival pnas.orgnih.gov.
| Key Host Proteins Recruited to Tir | Role in Pedestal Formation/Signaling | Associated Pathogen | Reference |
| Nck | Adaptor protein, recruits N-WASP | EPEC | nus.edu.sghuji.ac.ilresearchgate.net |
| N-WASP | Actin nucleation promoting factor, activates Arp2/3 | EPEC, EHEC | nus.edu.sghuji.ac.ilresearchgate.netplos.org |
| Arp2/3 complex | Induces branched actin polymerization | EPEC, EHEC | nus.edu.sghuji.ac.ilresearchgate.netplos.org |
| Fyn, Abl | Host kinases, phosphorylate Tir | EPEC | nus.edu.sghuji.ac.il |
| EspFu | Bacterial effector, recruits N-WASP and Arp2/3 (Tir-independent of tyrosine phosphorylation) | EHEC | nus.edu.sghuji.ac.il |
| IRTKS, IRSp53 | Host membrane remodeling proteins, interact with EspFu | EHEC | nus.edu.sghuji.ac.il |
| IQGAP1 | Modulates actin polymerization, interacts with Tir | EPEC | nih.gov |
| Calmodulin | Modulates actin polymerization with IQGAP1 | EPEC | nih.gov |
Interplay between Intimin and Other LEE-Encoded Effector Proteins (e.g., EspA, EspB)
The formation of attaching and effacing (A/E) lesions by enteropathogenic Escherichia coli (EPEC) and enterohemorrhagic Escherichia coli (EHEC) is a complex process mediated by proteins encoded within the Locus of Enterocyte Effacement (LEE) pathogenicity island. This process involves the coordinated action of a Type III Secretion System (T3SS) and several secreted effector proteins, including Intimin, the Translocated Intimin Receptor (Tir), EspA, EspB, and EspD nih.govnih.govfrontiersin.orgnih.gov. Intimin, an outer membrane protein, plays a crucial role in the intimate attachment of the bacteria to the host cell surface, but its function is intricately linked to the activities of other LEE-encoded effectors, particularly EspA and EspB nih.govpnas.orgwikipedia.org.
The LEE-encoded T3SS acts as a molecular syringe, injecting bacterial effector proteins directly into the cytoplasm of infected host cells nih.govfrontiersin.orgnih.govplos.org. Among the proteins secreted via this system are EspA, EspB, and EspD nih.govpnas.org. EspA is a major component of a filamentous structure that extends from the bacterium to the host cell membrane, forming a conduit essential for the translocation of other effector proteins, including Tir and EspB, into the host cell pnas.orgnih.govplos.orgfrontiersin.orgresearchgate.net. Research findings indicate that EspA is required for the efficient delivery of EspB and Tir into the host cell cytoplasm researchgate.netasm.org.
EspB and EspD function as translocator proteins. They are inserted into the host cell membrane, where they are thought to form a pore that facilitates the passage of other effector proteins from the bacterial T3SS into the host cell pnas.orgplos.orgfrontiersin.org. EspB is specifically targeted to the host cell cytoplasm, and its translocation is dependent on the presence of a functional T3SS and EspA and EspD asm.org.
The critical interplay leading to intimate attachment involves Intimin and Tir. Tir is a bacterial protein that is translocated into the host cell membrane via the EspA filament and the EspB/EspD pore nih.govpnas.orgasm.org. Once embedded in the host membrane, Tir acts as a receptor for Intimin, which is located on the outer membrane of the bacterium nih.govpnas.orgwikipedia.org. The binding of Intimin to translocated Tir mediates the tight adhesion characteristic of A/E lesions nih.govpnas.orgresearchgate.netumw.edu.pl. This interaction also triggers host cell signaling pathways, leading to the recruitment and polymerization of actin beneath the attached bacteria, ultimately resulting in the formation of pedestal-like structures nih.govpnas.orgresearchgate.netumw.edu.pl.
While EspA filaments are essential for the initial delivery of effectors, they are transient structures. Once intimate attachment through the Intimin-Tir interaction is established, the EspA filaments are often shed or disappear from the mature A/E lesion frontiersin.orgresearchgate.net. EspB, in addition to its role in pore formation and translocation, is also found within the host cell cytoplasm, where it can interact with host proteins such as myosin and alpha-catenin, contributing to the effacement of host microvilli and the development of the actin-rich pedestals frontiersin.org. Studies have also shown that mutations in espA or espB can affect the secretion levels of other Esp proteins, highlighting the interconnectedness of these LEE-encoded factors nih.gov.
The collaborative functions of Intimin, EspA, and EspB, alongside other LEE-encoded proteins, underscore the sophisticated molecular mechanisms employed by EPEC and EHEC to subvert host cell processes and establish infection.
| Protein | Role in A/E Lesion Formation | Interaction with Intimin/Tir | Interaction with EspA/EspB |
| Intimin | Outer membrane adhesin, binds to translocated Tir for intimate attachment and pedestal formation. nih.govpnas.orgwikipedia.org | Binds to translocated Tir. nih.govpnas.orgwikipedia.org | No direct interaction with secreted EspA or EspB in the translocation process. |
| Tir | Translocated receptor for Intimin, embedded in host membrane, triggers actin polymerization. nih.govpnas.orgumw.edu.pl | Binds Intimin on the bacterial surface. nih.govpnas.orgwikipedia.org | Translocation into host cell requires EspA and EspB/D. pnas.orgasm.org |
| EspA | Forms filamentous conduit for effector translocation into host cell. pnas.orgnih.govplos.orgfrontiersin.orgresearchgate.net | Required for Tir translocation. researchgate.netasm.org | Interacts with EspB and EspD to form the translocation channel/pore. frontiersin.org Required for EspB translocation. asm.org |
| EspB | Translocator protein, forms pore in host membrane, translocated into host cytoplasm. pnas.orgplos.orgfrontiersin.orgasm.org | Required for Tir translocation. pnas.orgasm.org | Interacts with EspA and EspD to form the translocation channel/pore. frontiersin.org Its translocation requires EspA and EspD. asm.org |
| EspD | Translocator protein, forms pore in host membrane. pnas.orgplos.orgfrontiersin.org | Required for Tir translocation. pnas.orgasm.org | Interacts with EspA and EspB to form the translocation channel/pore. frontiersin.org Required for EspB translocation. asm.org |
Regulation of Eae Gene Expression
Transcriptional Regulation of the LEE and eae Operon
The eae gene is located within the LEE5 operon, which is one of the five major operons (LEE1 to LEE5) within the LEE. The transcription of these operons is coordinately regulated in a hierarchical fashion, with the LEE1 operon playing a central role.
The regulation of the LEE, and consequently the eae gene, involves a complex interplay of activators and repressors.
Ler (LEE-encoded regulator) is the master regulator of the LEE operons. elifesciences.orgnih.gov Encoded by the first gene in the LEE1 operon, Ler acts as a transcriptional activator for the LEE2, LEE3, LEE4, and LEE5 operons. elifesciences.orgnih.gov Its mechanism of action primarily involves counteracting the silencing effect of the nucleoid-associated protein H-NS. nih.gov H-NS binds to the AT-rich DNA of the LEE, preventing transcription. Ler displaces H-NS, thereby allowing RNA polymerase to access the promoters of the LEE operons and initiate transcription. nih.gov Ler has been shown to directly bind to the regulatory regions of the LEE5 operon, which contains eae. Interestingly, Ler can also repress its own expression, creating a negative feedback loop. elifesciences.org
PerC (Plasmid-encoded regulator) , encoded on the EPEC adherence factor (EAF) plasmid, is another critical activator of the LEE. PerC positively regulates the transcription of the LEE1 operon, which in turn leads to the expression of Ler. nih.gov This activation of ler expression by PerC subsequently triggers the cascade of LEE gene expression, including the eae gene within the LEE5 operon.
Other regulatory proteins also play significant roles:
GrlA (Global regulator of Ler) and GrlR (Global regulator of Ler Repressor) are LEE-encoded proteins that modulate Ler expression. GrlA activates ler transcription, while GrlR inhibits the activity of GrlA. nih.gov
Integration Host Factor (IHF) is a host-encoded DNA-binding protein that positively regulates ler expression. nih.gov
| Regulatory Protein | Function | Mechanism of Action |
|---|---|---|
| Ler | Master activator of LEE operons (LEE2-LEE5) | Displaces the transcriptional silencer H-NS from LEE promoters. |
| PerC | Activator of the LEE1 operon | Induces the expression of Ler. |
| GrlA | Activator of ler transcription | Promotes the expression of the master regulator Ler. |
| GrlR | Repressor of GrlA activity | Inhibits the activation of ler transcription by GrlA. |
| IHF | Positive regulator of ler expression | Binds to the promoter region of the LEE1 operon. |
| H-NS | Transcriptional silencer of LEE operons | Binds to AT-rich DNA sequences within the LEE, preventing transcription. |
The expression of eae is not constitutive but is instead influenced by a variety of environmental signals that EPEC and EHEC encounter within the host. These cues are integrated into the regulatory network to ensure that virulence factors are expressed at the appropriate time and place during infection.
Several environmental factors have been shown to modulate the expression of the LEE and, by extension, eae:
Temperature: Expression of LEE genes is generally optimal at 37°C, the temperature of the human host.
pH: The acidic environment of the stomach and the more neutral pH of the intestine can influence LEE expression.
Nutrient Availability: The presence or absence of specific nutrients can signal to the bacteria that they are in the appropriate intestinal environment. For instance, the stringent response, a mechanism for surviving nutrient starvation, can lead to the upregulation of LEE expression. reed.edu
Quorum Sensing: Bacteria can sense their population density through the secretion and detection of signaling molecules. Quorum sensing has been shown to play a role in the regulation of Ler and, consequently, eae expression. nih.gov
Stress responses are also intricately linked to the regulation of eae expression. Conditions that mimic the stresses encountered in the host gut, such as changes in osmolarity and the presence of bile salts, can trigger regulatory cascades that impact the transcription of LEE genes. For example, exposure to sodium chloride and lactic acid can induce the transcription of various stress response genes in E. coli, which can in turn influence the expression of virulence factors. oup.comresearchgate.net
Post-Transcriptional Regulation of eae
Following transcription, the regulation of eae expression continues at the post-transcriptional level. This layer of control allows for a more rapid and fine-tuned response to changing conditions by modulating the stability and translation of eae mRNA.
Small non-coding RNAs (sRNAs) have emerged as key players in the post-transcriptional regulation of gene expression in bacteria. nih.gov These molecules, typically 50-300 nucleotides in length, can bind to target mRNAs, often with the assistance of an RNA chaperone, to either inhibit translation and/or promote mRNA degradation, or in some cases, enhance translation. Several sRNAs have been identified that regulate the expression of the LEE, often by targeting the mRNA of the master regulator Ler or other regulatory components. While the direct regulation of eae mRNA by specific sRNAs is an area of ongoing research, the modulation of the upstream regulators of the LEE by sRNAs will invariably impact the expression of eae.
RNA chaperones are proteins that facilitate the proper folding and interaction of RNA molecules. nih.govresearchgate.net In the context of eae regulation, the RNA chaperone Hfq is of particular importance. Hfq is a global post-transcriptional regulator that binds to both sRNAs and their target mRNAs, facilitating their interaction. asm.orgnih.gov By doing so, Hfq can influence the stability and translation of target mRNAs. Hfq has been shown to affect LEE expression through its interaction with the ler mRNA, although its effect can be either positive or negative depending on the bacterial strain. reed.edu The binding of Hfq and an associated sRNA to a target mRNA can block the ribosome binding site, thereby inhibiting translation, or it can recruit RNases to degrade the mRNA. asm.orgnih.gov Conversely, Hfq can also help to resolve secondary structures in mRNA that might otherwise impede translation. In addition to Hfq, other RNA-binding proteins like CsrA can also influence the translation of LEE operons. asm.org
| Regulator | Type | Function | Mechanism of Action |
|---|---|---|---|
| sRNAs | Small non-coding RNA | Post-transcriptional regulation of LEE expression | Bind to target mRNAs (e.g., ler) to modulate translation and/or stability, often in an Hfq-dependent manner. |
| Hfq | RNA Chaperone | Global post-transcriptional regulator | Facilitates the interaction between sRNAs and their target mRNAs, influencing mRNA stability and translation. Can also directly bind to and regulate mRNAs. |
| CsrA | RNA-binding protein | Post-transcriptional regulation | Can bind to the leader sequence of mRNAs to either promote or repress translation. |
Pathogenicity and Host Specificity Mediated by the Eae Protein
Intimin's Role in Enteropathogenic E. coli (EPEC) Pathogenesis
In Enteropathogenic E. coli (EPEC), intimin is a critical virulence factor responsible for the intimate adhesion to host enterocytes, a hallmark of EPEC infection. wikipedia.org The pathogenic cascade is a multi-step process involving a sophisticated interplay between bacterial and host cell components.
Initially, EPEC utilizes a type III secretion system (T3SS) to inject a suite of effector proteins directly into the cytoplasm of the host intestinal epithelial cell. wikipedia.org Among these is the Translocated Intimin Receptor (Tir), which is encoded by the espE gene located on the Locus of Enterocyte Effacement (LEE) pathogenicity island. nih.gov Following translocation, Tir integrates into the host cell's plasma membrane, positioning itself as a receptor for intimin. wikipedia.orgnih.gov
The intimin protein, anchored on the bacterial outer membrane, then binds specifically to the extracellular loop of the translocated Tir. wikipedia.orgnih.gov This high-affinity interaction secures the bacterium to the host cell surface, initiating the formation of A/E lesions. This intimate attachment is characterized by the localized effacement of microvilli and the reorganization of the host cell's actin cytoskeleton to form a pedestal-like structure beneath the adherent bacterium. nih.gov
The binding of intimin to Tir triggers a cascade of signaling events within the host cell. In typical EPEC strains, this includes the tyrosine phosphorylation of a specific residue (Y474) on the intracellular C-terminal domain of Tir. researchgate.net This phosphorylated tyrosine serves as a docking site for the host adaptor protein Nck, which in turn recruits Neural Wiskott-Aldrich Syndrome Protein (N-WASP). researchgate.net The activation of N-WASP leads to the recruitment and activation of the Arp2/3 complex, a key nucleator of actin polymerization, ultimately driving the assembly of the actin pedestal. mdpi.com This cytoskeletal rearrangement is crucial for the stability of bacterial attachment and the full manifestation of EPEC pathogenicity. nih.gov Mutations in the eae gene result in a loss of the ability to cause A/E lesions, underscoring the indispensable role of intimin in EPEC pathogenesis. wikipedia.org
| Stage of EPEC Pathogenesis | Key Molecular Players | Outcome |
| Initial Adherence & Effector Translocation | Type III Secretion System (T3SS), EPEC Secreted Proteins (Esps) | Delivery of effector proteins, including Tir, into the host cell. |
| Tir Integration | Translocated Intimin Receptor (Tir) | Tir inserts into the host plasma membrane, presenting an extracellular loop. |
| Intimate Adherence | Intimin (eae protein), Tir | High-affinity binding between bacterial intimin and host-integrated Tir. |
| Signal Transduction & Actin Polymerization | Tir (Y474 phosphorylation), Nck, N-WASP, Arp2/3 complex | Recruitment of host signaling molecules, leading to actin polymerization and pedestal formation. |
| Attaching and Effacing (A/E) Lesion Formation | Intimin-Tir complex, actin pedestal | Effacement of microvilli and formation of a stable attachment site for the bacterium. |
Intimin's Role in Enterohemorrhagic E. coli (EHEC) Pathogenesis
Similar to its role in EPEC, intimin is an essential virulence factor for Enterohemorrhagic E. coli (EHEC), mediating the intimate attachment to the intestinal epithelium and the formation of A/E lesions. asm.org The fundamental mechanism of intimin binding to a translocated Tir receptor is conserved between EPEC and EHEC. plos.org However, there are notable differences in the subsequent signaling pathways that lead to actin polymerization.
In the common EHEC serotype O157:H7, the Tir molecule lacks the critical tyrosine residue (Y474) that is phosphorylated in typical EPEC strains to recruit the host protein Nck. mdpi.com Consequently, EHEC O157:H7 employs an alternative, Nck-independent mechanism for pedestal formation. This pathway relies on another T3SS effector protein called TccP (Tir-cytoskeleton coupling protein), also known as EspFU. mdpi.com
Following the intimin-Tir interaction, TccP/EspFU is translocated into the host cell, where it binds to the intracellular domain of Tir. TccP/EspFU then directly recruits and activates N-WASP, which in turn engages the Arp2/3 complex to drive actin polymerization. mdpi.com This functional divergence in the signaling cascade highlights the evolutionary adaptation of EHEC to achieve the same outcome—pedestal formation—through a different molecular strategy.
| Feature | EPEC (Typical) | EHEC (O157:H7) |
| Primary Adhesin | Intimin (eae) | Intimin (eae) |
| Translocated Receptor | Tir | Tir |
| Actin Polymerization Pathway | Tir (Y474) phosphorylation -> Nck recruitment -> N-WASP -> Arp2/3 | TccP/EspFU recruitment -> N-WASP -> Arp2/3 |
| Dependence on Nck | Yes | No |
Impact of eae Variants on Disease Severity and Outcomes
The genetic diversity of the eae gene, which encodes the intimin protein, results in numerous variants or subtypes that significantly influence the clinical manifestations and severity of diseases caused by enteropathogenic (EPEC) and enterohemorrhagic E. coli (EHEC). While the presence of the eae gene itself is a crucial virulence marker, the specific variant of intimin expressed by the bacterium can determine the degree of pathogenicity and the ultimate disease outcome.
Research has consistently demonstrated that STEC strains harboring the eae gene are generally considered more pathogenic. tandfonline.comtandfonline.com Studies on clinical isolates have revealed a significantly higher prevalence of eae-positive strains among patients suffering from severe symptoms, such as bloody diarrhea (BD) and the life-threatening hemolytic uremic syndrome (HUS), compared to those with non-bloody diarrhea or asymptomatic carriers. nih.gov For instance, one study found that 99.3% of HUS-associated STEC strains possessed the eae gene. nih.gov
Different eae subtypes exhibit distinct associations with specific E. coli serotypes and are linked to varying levels of disease severity. tandfonline.commdpi.com The most clinically significant variant is often reported to be eae-γ1 , which is predominantly associated with the highly virulent O157:H7 serotype. mdpi.comfrontiersin.org Multiple studies have shown that the eae-γ1 subtype is significantly overrepresented in strains isolated from patients with HUS and bloody diarrhea. nih.govmdpi.com Other variants are more commonly linked to non-O157 STEC serotypes. For example, eae-β is often found in O26:H11 strains, eae-ε in O103:H2 and O121:H19, and eae-θ in O111 serotypes. tandfonline.commdpi.com
Crucially, the impact of eae variants on pathogenicity is often magnified by the presence of other virulence factors, particularly Shiga toxins (Stx). The specific combination of an eae subtype and an stx subtype serves as a more reliable predictor of severe clinical outcomes than either gene alone. mdpi.com The combination of eae-γ1 and stx2a has been identified as being strongly and significantly associated with the development of HUS in pediatric patients. nih.govmdpi.com This synergistic effect underscores the complex interplay of virulence factors in determining the course of an infection. While the presence of eae is a strong indicator of pathogenic potential, some research suggests it may not be absolutely essential for severe illness, as certain Shiga toxin subtypes, like Stx2a, are themselves strongly associated with serious disease. mdpi.comresearchgate.net
The table below summarizes key research findings on the association between different eae variants and clinical outcomes.
| eae Variant | Commonly Associated Serotypes | Associated Disease Severity & Outcomes | Key Research Findings |
|---|---|---|---|
| γ1 (gamma1) | O157:H7, O145:H28 | Strongly associated with severe disease, including bloody diarrhea (BD) and hemolytic uremic syndrome (HUS). nih.govmdpi.com | The combination of eae-γ1 with the stx2a toxin subtype is a significant predictor for the development of HUS. nih.govmdpi.com This variant is overrepresented in strains from HUS patients. nih.gov |
| β (beta) | O26:H11, other non-O157 serotypes | Associated with diarrheal disease. mdpi.com | The β3 subtype is commonly found in strains from pediatric patients under 5 years old. mdpi.com It is frequently identified in non-O157 STEC strains. tandfonline.com |
| ε (epsilon) | O103:H2, O121:H19 | Associated with clinical STEC infections. | The ε1 subtype was more commonly found in strains from patients under 5 years old in a Finnish study. mdpi.com It is a prevalent subtype in non-O157 strains. nih.gov |
| θ (theta) | O111:H8 | Associated with clinical STEC infections. | Identified as a notable subtype in clinical isolates from pediatric patients. mdpi.com |
| ζ (zeta) | Various, often from cattle isolates | Associated with STEC infections. | The ζ3 subtype has been identified in clinical STEC strains from pediatric patients. mdpi.com Other zeta variants are prevalent in isolates from cattle. nih.gov |
Evolutionary Biology of the Eae Gene
Horizontal Gene Transfer and Acquisition of the LEE
The LEE PAI, which carries the eae gene and other genes essential for A/E lesion formation, is considered to have been acquired by pathogenic E. coli strains through horizontal gene transfer (HGT) asm.orgoup.comfrontiersin.org. Several lines of evidence support this mode of acquisition. The LEE typically exhibits a significantly lower G+C content (around 38%) compared to the average G+C content of the E. coli core genome (around 50%), a hallmark of horizontally acquired DNA nih.govasm.orgoup.compnas.org.
Furthermore, the LEE is frequently found integrated into tRNA gene loci in the bacterial chromosome, such as selC, pheU, and pheV, which are known hotspots for the insertion of mobile genetic elements like bacteriophages and pathogenicity islands nih.govasm.orgoup.comasm.org. The association with insertion sequences and prophage genes within or flanking the LEE also points to a history of recombination and transfer events asm.org. Studies have demonstrated the spontaneous horizontal transfer of the LEE from a donor strain to a recipient strain, further supporting the role of HGT in the evolution of these pathogens asm.org. The LEE has been found in various intestinal E. coli pathotypes and other Enterobacteriaceae, including Citrobacter rodentium, Escherichia alvei, and Hafnia alvei, suggesting its dissemination across different bacterial species asm.orgplos.org.
The acquisition of the LEE is believed to transform nonpathogenic E. coli strains into pathogenic ones capable of inducing A/E lesions pnas.org. While the LEE core region is highly conserved, the total inserts harboring the LEE can show high variability in size and G+C content, indicating dynamic evolutionary processes post-acquisition asm.org.
Phylogenetic Analysis of eae Gene and Intimin Protein Evolution
Phylogenetic analysis of the eae gene and the Intimin protein reveals significant genetic diversity, particularly in the region encoding the C-terminal binding domain, which interacts directly with the host cell receptor Tir (Translocated Intimin Receptor) asm.orgoup.comresearchgate.net. This diversity has led to the identification of numerous intimin types, often designated by Greek letters (e.g., Int-α, Int-β, Int-γ) asm.orgnih.gov. Currently, at least 14 different intimin types have been described nih.gov.
Phylogenetic analyses often show that intimin alleles cluster into distinct groups, and these clusters are generally associated with specific clonal lineages of pathogenic E. coli asm.orgnih.gov. However, there are exceptions, and the evolutionary relationship between different intimin alleles can vary depending on which segment of the gene is analyzed, suggesting a complex evolutionary history involving recombination asm.orgresearchgate.netnih.gov.
Studies comparing radical and conservative amino acid replacements in intimin suggest that the C-terminal extracellular domains are under diversifying selection nih.gov. This diversifying selection is likely driven by the host-pathogen relationship, favoring changes in surface proteins that may allow the pathogen to adapt to different hosts or evade host immune responses oup.comnih.gov.
Data on intimin allele distribution among different E. coli strains highlights this diversity:
| Intimin Allele | Associated Serotypes (Examples) | Notes | Source |
| Int-α | EPEC 1 strains | Characteristic of this group | nih.gov |
| Int-β | EPEC 2, EHEC 2 | Generally found in these groups | nih.gov |
| Int-γ | EHEC 1, O55:H7, O157:H7 | Characteristic of these groups | nih.govoup.com |
| Int-ε | O103 strains | Predominantly found in this serogroup | asm.org |
| Int-η, Int-ι, Int-κ | Various human origin AEEC strains | Novel types identified in studies | asm.orgresearchgate.net |
| Int-ζ | Bovine O84:NM, human AEEC | Identified in both sources | asm.orgresearchgate.net |
| Int-θ | O111:H8, O157:H7 | Relationship varies by gene segment analyzed | asm.orgnih.gov |
Phylogenetic studies of the LEE island itself, including the eae gene, indicate that while the Type III Secretion System genes within the LEE are highly conserved, other genes like eae and tir are more variable pnas.orgasm.orgamericanscientist.org. This heterogeneous rate of divergence across the LEE suggests that different parts of the island may be subject to different selective pressures and evolutionary mechanisms, including recombination pnas.orgasm.org.
Co-evolution of eae with Host Specificity and Pathogen Adaptation
The diversity observed in the eae gene and Intimin protein is closely linked to the adaptation of pathogenic E. coli to different hosts and the evolution of host specificity nih.govasm.orgplos.org. Intimin's primary function is to bind to Tir, which is translocated into the host cell membrane nih.govnih.gov. While the intimin-binding region of Tir is highly conserved, the Tir-binding surface of Intimin exhibits considerable sequence variation oup.com. This variation in Intimin's binding domain is thought to be a key factor in mediating host-specific interactions and allowing pathogens to adapt to different host environments or evade host immune responses oup.comnih.govasm.orgplos.org.
The presence and type of eae gene are strongly associated with the ability of E. coli strains to cause A/E lesions in specific hosts, including humans, cattle, mice, and rabbits asm.org. Different intimin types have been found to be prevalent in strains isolated from different host species nih.gov. For example, certain intimin subtypes have been found exclusively or predominantly in human-derived strains, while others are more common in animal or food-derived strains nih.gov. This differential distribution suggests that variations in Intimin contribute to host tropism and adaptation nih.gov.
The co-evolutionary dynamic between Intimin and its receptor Tir, as well as the broader host-pathogen interaction, drives the diversification of the eae gene. This ongoing evolutionary process contributes to the emergence of new pathogenic strains with altered host ranges or virulence characteristics nih.govasm.orgplos.org.
Intimin as a Marker for Pathogenicity Island Dissemination
The eae gene, and by extension the presence of a functional Intimin protein, is widely used as a marker for the presence of the LEE pathogenicity island in E. coli and related enteric bacteria nih.govnih.govmdpi.com. Because the eae gene is essential for the characteristic A/E phenotype conferred by the LEE, its detection serves as a strong indicator that a strain possesses this major virulence determinant nih.govresearchgate.net.
The distribution of different intimin types across various E. coli serotypes and phylogenetic lineages provides insights into the dissemination history of the LEE researchgate.netoup.comnih.gov. The observation that strains from different clonal clusters and pathotypes can carry the same intimin type, often with the LEE inserted at different chromosomal loci, supports the hypothesis that the LEE has been acquired and transferred horizontally multiple times between diverged bacterial lineages researchgate.netasm.orgoup.comnih.gov.
Studies analyzing the prevalence of the eae gene in different E. coli isolates, such as those from diarrheal cases or food sources, utilize eae as a key marker to identify potentially pathogenic strains harboring the LEE nih.govmdpi.comthieme-connect.comjlabphy.org. The frequency of the eae gene varies among different categories of E. coli isolates, being significantly more prevalent in diarrheagenic strains compared to commensal ones nih.govthieme-connect.com.
The use of intimin typing (determining the specific eae allele present) further refines the understanding of LEE dissemination patterns and the clonal relationships between pathogenic strains asm.orgresearchgate.netnih.gov. Different intimin types can be associated with specific LEE lineages and preferred chromosomal insertion sites, indicating distinct evolutionary trajectories for different LEE variants researchgate.net. Thus, Intimin serves not only as a critical virulence factor but also as a valuable molecular marker for tracking the movement and evolution of the LEE pathogenicity island within bacterial populations researchgate.netnih.govnih.gov.
Research Avenues and Biotechnological Applications
Intimin as a Target for Antimicrobial Strategies
The development of antimicrobial strategies targeting intimin focuses on preventing the initial, critical step of bacterial adhesion to the host epithelium. By disrupting this process, the subsequent formation of attaching and effacing (A/E) lesions and the onset of disease can be prevented.
Intimin is an outer membrane adhesin that facilitates the intimate binding of bacteria to enterocytes. nih.gov This attachment is a prerequisite for the colonization of the host's gastrointestinal tract. nih.gov Strategies aimed at inhibiting this intimate attachment primarily focus on blocking the interaction between intimin and its receptor. Research has shown that mutations in the eaeA gene, which encodes intimin, lead to a loss of the bacteria's ability to cause A/E lesions, highlighting the protein's importance for full virulence. wikipedia.org Therefore, molecules that can physically obstruct or alter the binding site of intimin represent a promising avenue for antimicrobial development.
The host-pathogen interaction mediated by intimin is highly specific. Intimin on the bacterial surface binds to the Translocated Intimin Receptor (Tir), a protein that the bacterium itself injects into the host cell's membrane via a type III secretion system. wikipedia.orgnih.gov This interaction is crucial for the tight binding between the bacterium and the host cell. wikipedia.orgfrontiersin.org
Disrupting this specific intimin-Tir interaction is a key focus of antimicrobial research. Studies have demonstrated that the binding of intimin to Tir on the bacterial surface can act as a molecular switch, potentially controlling the delivery of other virulence factors into the host cell. nih.gov Therefore, preventing this interaction could have broader effects beyond simply blocking adhesion. Research using point mutants of intimin has successfully identified critical residues necessary for Tir recognition, providing a map for designing targeted inhibitors. researchgate.net The finding that E. coli O157:H7 tir mutants are as weakened in their ability to colonize animal hosts as eae mutants suggests that intimin's primary role in colonization is its binding to Tir. ed.ac.uk This underscores the potential of therapies that specifically target and disrupt the intimin-Tir complex.
Development of eae Protein-Based Vaccines
Given its surface exposure and critical role in pathogenesis, intimin is an attractive candidate for vaccine development. Research has explored using various forms of the this compound to elicit a protective immune response.
Recombinant DNA technology allows for the production of specific protein antigens for use in vaccines. researchgate.netmdpi.com Various studies have utilized recombinant intimin fragments to study their immunogenicity. The C-terminal 280 amino acids of intimin (Int280), which contain the receptor-binding site, have been a particular focus. nih.gov This region shows sequence and antigenic variation, leading to different intimin types (e.g., α, β, γ) that may influence host specificity. nih.gov
Researchers have also constructed multivalent or chimeric recombinant proteins that combine intimin with other key virulence factors. For example, a trivalent recombinant protein designated EIS was created, composed of EspA (E), the C-terminal 300 amino acids of intimin (I), and the B subunit of Shiga toxin 2 (S). nih.gov Another chimeric protein-based vaccine targeted seven virulence factors, including intimin, Tir, and EspA. nih.gov These recombinant antigens are crucial tools for immunological studies to determine the most effective components for a protective vaccine.
| Antigen Studied | Organism/Pathogen | Key Findings in Immunological Studies |
| C-terminal Intimin-γ | EHEC O157:H7 | Oral administration to primed mice generated mucosal immune responses and reduced bacterial shedding duration. nih.gov |
| C-terminal Intimin-α | EPEC O127:H6 | Immunization protected mice against a challenge with a Citrobacter rodentium strain expressing intimin-α. nih.gov |
| EIS (EspA, Intimin, Stx2B) | EHEC | Immunization in a mouse model induced a strong humoral response to all three components and enhanced clearance of colonizing bacteria. nih.gov |
| Chimeric Protein (Intimin, Tir, EspA, etc.) | STEC | Immunization in mice elicited significant humoral and cellular immune responses, including high levels of specific IgG antibodies. nih.gov |
Subunit vaccines, which contain purified antigenic parts of a pathogen, are considered a safe and stable vaccine platform. wikipedia.org Intimin is a prime candidate for such vaccines against pathogenic E. coli. nih.gov Several studies have evaluated intimin-based subunit vaccines, often in combination with other adherence factors like EHEC factor for adherence (Efa-1). While these vaccines have been shown to induce humoral immunity in cattle, they did not always protect against intestinal colonization. nih.gov
In mouse models, however, subunit vaccines have shown more promise. A trivalent vaccine containing EspA, intimin, and Stx2 demonstrated protective immunity against challenges with live EHEC. nih.gov Chimeric subunit vaccines have also been developed and tested, showing the ability to elicit significant levels of specific IgG antibodies and confer partial protection in mice. nih.govnih.gov These approaches suggest that while intimin is a key component, a combination of antigens may be more effective than using a single immunogen. nih.gov
| Vaccine Approach | Model Organism | Adjuvant/Formulation | Outcome |
| Intimin & Efa-1 Polypeptides | Cattle | Not specified | Induced humoral immunity but did not protect against intestinal colonization by EHEC O157:H7 or O26. nih.gov |
| Trivalent (EspA, Intimin, Stx2) | Mice | Not specified | Induced strong humoral response, protected against EHEC challenge, and enhanced bacterial clearance. nih.gov |
| Chimeric Proteins (Chi1 & Chi2) | Pregnant Cows | Quil-A or Montanide™ Gel | Vaccine was well-tolerated and triggered specific IgG antibodies in sera. nih.gov |
| Chimeric Protein (7 virulence factors) | Mice | AddaVax™ | Elicited significant humoral and cellular immune responses and conferred partial protection. nih.gov |
For intimin-based vaccines, nanoparticles offer a promising delivery strategy. One study successfully used chitosan (B1678972) nanoparticles to encapsulate a recombinant intimin protein. researchgate.net This "nanovaccine" was shown to improve immunological responses in mice, generating suitable titers of IgG and IgA and significantly decreasing bacterial shedding after a challenge. researchgate.net The use of such delivery systems can enhance both systemic and mucosal immunity, which is critical for pathogens that colonize the gut. conicet.gov.ar Various types of nanoparticles, including polymeric, liposomes, and gold nanoparticles, are being explored for vaccine delivery, offering versatile platforms for future intimin vaccine formulations. nih.govmdpi.com
| Nanoparticle Type | General Advantages for Vaccine Delivery |
| Polymeric Nanoparticles | Biodegradability, stability, potential for controlled/delayed antigen release. nih.gov |
| Liposomes | Can enhance antibody responses and cytokine induction. nih.gov |
| Gold Nanoparticles (AuNPs) | Easy to fabricate in various shapes, can induce both humoral and cellular responses. nih.gov |
| Chitosan Nanoparticles | Adjuvant properties, suitable carrier for mucosal vaccine delivery. researchgate.net |
Diagnostic Potential of eae Gene and Intimin Protein
The intimin protein and its corresponding gene, eae, are crucial virulence factors in enteropathogenic E. coli (EPEC) and enterohemorrhagic E. coli (EHEC), making them significant targets for diagnostic applications. Their presence is strongly associated with the ability of these pathogens to cause attaching and effacing (A/E) lesions on intestinal epithelial cells, a hallmark of infection.
Molecular Detection of eae Alleles
The detection of the eae gene is a key method for identifying pathogenic E. coli strains capable of causing A/E lesions. Molecular techniques, particularly polymerase chain reaction (PCR), offer a rapid and sensitive means of detecting the eae gene in clinical and environmental samples.
Various PCR-based strategies have been developed to not only detect the presence of the eae gene but also to differentiate between its various alleles. This differentiation is important as different intimin variants are associated with specific serotypes and pathogenic clones of E. coli. For instance, multiplex PCR assays have been designed to simultaneously detect the eae gene and identify specific alleles, such as those encoding the α, β, and γ intimin variants nih.gov. These assays utilize primers targeting conserved regions of the eae gene for general detection, as well as primers specific to the variable C-terminal region to distinguish between alleles nih.gov.
Real-time PCR strategies further enhance the diagnostic utility by allowing for quantification and subtype-specific detection of eae in samples like cattle feces, a major reservoir for EHEC. nih.gov These methods can be part of a sequential screening approach, where samples are first tested for the presence of Shiga toxin (stx) and eae genes, followed by characterization of the eae subtype and serogroup-specific markers nih.gov. The presence of specific eae subtypes, such as γ1, has been associated with strains causing more severe symptoms, highlighting the clinical relevance of allele typing nih.gov.
The diversity of eae alleles is extensive, with different subtypes being associated with particular EHEC and EPEC serogroups. For example, intimin α is commonly found in EPEC-1 strains, intimin γ in EHEC O157:H7, and intimin β in a broader range of human and animal pathogens nih.gov. This association between intimin type and serogroup is valuable for epidemiological surveillance and risk assessment.
Below is a table summarizing some of the common eae alleles and their associated E. coli serotypes:
| eae Allele | Associated E. coli Serotypes/Pathotypes | Reference |
| α (alpha) | EPEC (e.g., O127:H6) | nih.gov |
| β (beta) | EPEC, EHEC (e.g., O26:H11) | nih.gov |
| γ (gamma) | EHEC O157:H7 | nih.govnih.gov |
| δ (delta) | EPEC O86:H34 | nih.gov |
| ε (epsilon) | EHEC O103:H2, O111:H8 | nih.gov |
| θ (theta) | EHEC | nih.gov |
Serological Detection of Anti-Intimin Antibodies
The host immune system recognizes intimin as a foreign protein and mounts an antibody response during infection with EPEC and EHEC. This immunological response forms the basis for serological assays designed to detect anti-intimin antibodies in patient sera, providing evidence of a current or recent infection.
The presence of antibodies against intimin is an indicator of exposure to these pathogens. High titers of serum intimin antibodies have been observed in individuals infected with EHEC and in the colostrum of mothers in regions where EPEC infection is endemic nih.govwikipedia.org. This suggests that intimin is an immunogenic protein that elicits a detectable systemic and mucosal antibody response.
Polyclonal antibodies generated against conserved regions of the intimin protein can be utilized as tools for the direct detection of various intimin subtypes expressed by different E. coli serotypes semanticscholar.org. Immunoassays such as immunoblotting, immunofluorescence, and immuno-dot assays have been developed using these antibodies to identify intimin-expressing bacteria semanticscholar.org. Serological tests, in general, are valuable for diagnosing infections by identifying specific antibodies in bodily fluids like blood serum jacksonimmuno.com. They can provide insights into the nature of the disease that are distinct from molecular methods like PCR jacksonimmuno.com. The detection of virus-specific IgM antibodies, for instance, can indicate a recent primary infection, while IgG antibodies often persist for longer periods nih.govnih.gov.
Intimin as a Tool in Cell Biology Research
Beyond its role in pathogenesis and diagnostics, the intimin protein has become a valuable tool in cell biology research, particularly for studying host-pathogen interactions, cellular adhesion mechanisms, and tissue tropism.
The interaction between intimin and its receptor, the translocated intimin receptor (Tir), is a well-characterized model for studying bacterial adhesion to host cells wikipedia.orgnih.gov. Tir is a bacterial protein that is injected directly into the host cell cytoplasm by a type III secretion system and then inserted into the host cell membrane, where it serves as a docking site for intimin on the bacterial surface wikipedia.orgembopress.org. This unique mechanism of a pathogen providing its own receptor on the host cell surface has been extensively studied to understand the molecular basis of intimate bacterial attachment.
Researchers have used intimin and its different variants to investigate the determinants of host and tissue specificity of pathogenic E. coli. Studies using in vitro organ culture (IVOC) of human intestinal explants have demonstrated that the type of intimin expressed by the bacteria can influence which part of the intestine is colonized nih.govnih.gov. For example, EPEC expressing intimin-α can colonize the small intestinal mucosa, whereas EHEC expressing intimin-γ preferentially adheres to the follicle-associated epithelium of Peyer's patches in the ileum nih.gov. By exchanging the eae genes between EPEC and EHEC strains, researchers have shown that intimin contributes significantly to this tissue specificity nih.govnih.gov.
Furthermore, the intimin-Tir interaction is crucial for the formation of the characteristic A/E lesions, which involve dramatic rearrangements of the host cell cytoskeleton usda.gov. The study of how this interaction triggers signaling pathways leading to actin polymerization and pedestal formation has provided valuable insights into how bacteria can manipulate host cellular processes for their own benefit. Deletion mutants of the eae gene are unable to induce these pedestals and show reduced colonization, confirming the critical role of intimin in this process usda.gov.
The structural domains of intimin, particularly the C-terminal receptor-binding domain, have been subjects of intense study. The determination of the crystal structure of this domain has revealed a C-type lectin-like fold that is responsible for binding to Tir wikipedia.orgembopress.org. This structural information is being used to design experiments to further dissect the molecular details of the intimin-Tir interaction and to explore potential therapeutic interventions that could block this crucial step in bacterial pathogenesis.
Q & A
Q. Methodological Considerations :
- Strain-Antigen Compatibility : MOG is optimal for C57BL/6 mice, while PLP and MBP are better suited for SJL/J mice .
- Disease Phenotype : MOG-induced EAE aligns with demyelination and axonal damage, whereas MBP models emphasize T-cell-mediated inflammation .
- Validation : Confirm antigen purity and dose (e.g., 100–200 µg MOG35–55 emulsified in Complete Freund’s Adjuvant) to ensure reproducibility .
Basic: How should experimental groups be designed to ensure reproducibility in EAE studies?
Answer:
Key design elements include:
- Age/Sex Matching : Use littermates with ≤2 weeks’ age difference and equal sex distribution to control hormonal and immune variability .
- Control Groups : Include adjuvant-only controls and naive mice to distinguish antigen-specific effects from adjuvant-induced inflammation.
- Sample Size : Aim for n ≥ 8–10 mice/group to account for biological variability .
- Blinding : Assign clinical scoring to multiple blinded observers to reduce bias .
Q. Pitfalls to Avoid :
- High-dose reagents (e.g., pertussis toxin) may mask recovery phases, confounding neurodegenerative assessments .
Advanced: How can proteomic techniques overcome challenges in detecting low-abundance proteins (e.g., CD47) in EAE models?
Answer:
Immunoenrichment Microwave & Magnetic (IM2) Proteomics ():
- Workflow :
- Immunoenrichment : Anti-CD47 antibodies isolate target proteins from brain lysates.
- Microwave-Assisted Digestion : Rapid (90-second) protein reduction/alkylation on C8 magnetic beads.
- Isobaric Labeling : TMT or iTRAQ tags enable 6-plex quantification across disease time points.
- Advantages : Enhances sensitivity for proteins with <1 ng/µl abundance, enabling longitudinal tracking of CD47 expression during EAE progression .
Validation : Pair with targeted MS/MS (e.g., PRM) to confirm low-abundance protein trends .
Advanced: How can researchers reconcile discrepancies between proteomic and histological data in EAE studies (e.g., myelin protein levels)?
Answer:
Contradictions arise from methodological differences:
Q. Resolution Strategies :
- Spatial Proteomics : Combine laser-capture microdissection with MS to analyze lesion-specific protein changes.
- Multi-Omics Integration : Correlate proteomic data with transcriptomics (e.g., RNA-seq) to identify post-transcriptional regulation .
Advanced: What strategies optimize longitudinal proteomic analysis in EAE to track disease progression?
Answer:
- Time-Point Selection : Sample at critical phases:
- Pre-clinical (Days 0–7), Onset (Days 8–10), Peak (Days 19–20), Remission (Day 23+) .
- Pooled Reference Material : Include a "bridge" sample (e.g., pooled peak disease lysate) across TMT batches to normalize inter-run variability .
- Data Analysis : Use linear mixed-effects models to account for individual mouse trajectories.
Basic: What are common pitfalls in validating EAE models, and how can they be mitigated?
Answer:
- Clinical Scoring Subjectivity : Standardize scales (e.g., 0–5: 0 = no symptoms, 5 = moribund) and train scorers using video benchmarks.
- Histopathology Gaps : Always complement clinical scores with CNS inflammation grading (e.g., H&E/LFB staining) .
- Adjuvant Effects : Test CFA/pertussis toxin controls to distinguish antigen-specific neuroinflammation .
Advanced: How do EAE induction protocols (antigen/strain) influence proteomic outcomes?
Answer:
- Antigen-Specific Signatures :
- Strain Differences :
Recommendation : Predefine hypotheses based on antigen/strain selection to align proteomic findings with biological pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
